
N-benzyl-5,6-dichloropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5,6-dichloropyridine-3-carboxamide is a chemical compound with the molecular formula C13H10Cl2N2O It is characterized by the presence of a benzyl group attached to a dichloropyridine ring, which is further connected to a carboxamide group
Méthodes De Préparation
The synthesis of N-benzyl-5,6-dichloropyridine-3-carboxamide typically involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with benzylamine . The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
N-benzyl-5,6-dichloropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Applications De Recherche Scientifique
N-benzyl-5,6-dichloropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-benzyl-5,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
N-benzyl-5,6-dichloropyridine-3-carboxamide can be compared with other similar compounds such as:
5,6-Dichloropyridine-3-carboxamide: Lacks the benzyl group, which may affect its reactivity and biological activity.
N-benzyl-3-chloropyridine-2-carboxamide: Positional isomer with different substitution patterns on the pyridine ring.
N-benzyl-4-chloropyridine-3-carboxamide: Another positional isomer with distinct properties.
Propriétés
Numéro CAS |
749888-69-5 |
|---|---|
Formule moléculaire |
C13H10Cl2N2O |
Poids moléculaire |
281.13 g/mol |
Nom IUPAC |
N-benzyl-5,6-dichloropyridine-3-carboxamide |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-6-10(8-16-12(11)15)13(18)17-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18) |
Clé InChI |
XJPYUVIPHQRYGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C2=CC(=C(N=C2)Cl)Cl |
Solubilité |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


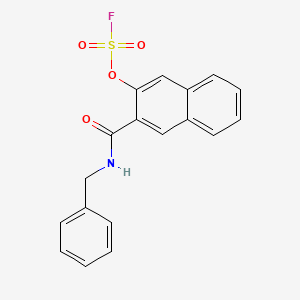
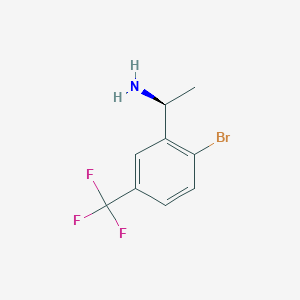
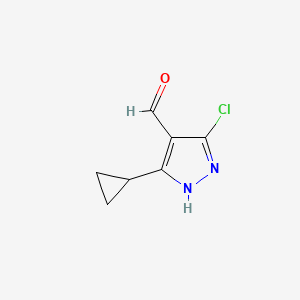

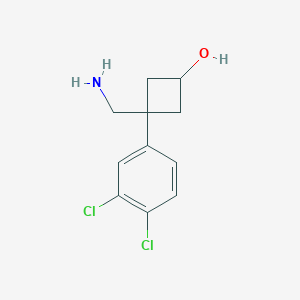
![Tert-butyl 3-(hydroxymethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13556355.png)
![Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride](/img/structure/B13556361.png)

![5'-Iodospiro[cyclopropane-1,3'-indoline]](/img/structure/B13556381.png)
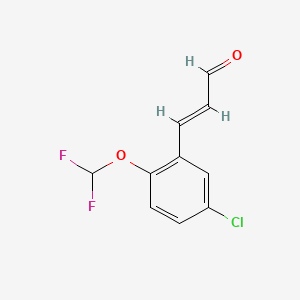
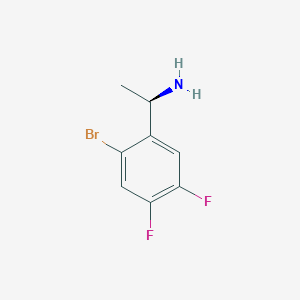

![tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate](/img/structure/B13556413.png)

